6-(2-Isopropyl-5-methylphenoxy)hexanal
Description
6-(2-Isopropyl-5-methylphenoxy)hexanal (CAS: 5421-30-7) is an aldehyde derivative with the molecular formula C₁₆H₂₄O₂ and a molar mass of 248.36 g/mol. Its structure features a hexanal chain linked to a substituted phenoxy group (2-isopropyl-5-methylphenyl), which confers unique physicochemical properties. The compound is listed under synonyms such as MFCD23133445 and P16989, though its specific applications remain underexplored in the provided evidence .
Properties
Molecular Formula |
C16H24O2 |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
6-(5-methyl-2-propan-2-ylphenoxy)hexanal |
InChI |
InChI=1S/C16H24O2/c1-13(2)15-9-8-14(3)12-16(15)18-11-7-5-4-6-10-17/h8-10,12-13H,4-7,11H2,1-3H3 |
InChI Key |
BLYARBDYPRPVLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Isopropyl-5-methylphenoxy)hexanal typically involves the reaction of 2-isopropyl-5-methylphenol with hexanal under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the phenol reacts with hexanal to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 25-50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid-supported catalysts, such as alumina-supported alkali metal hydroxides, can further enhance the efficiency of the reaction by providing a reusable and stable catalytic surface .
Chemical Reactions Analysis
Types of Reactions
6-(2-Isopropyl-5-methylphenoxy)hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, where substituents such as nitro, halogen, or alkyl groups can be introduced using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 6-(2-Isopropyl-5-methylphenoxy)hexanoic acid.
Reduction: 6-(2-Isopropyl-5-methylphenoxy)hexanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(2-Isopropyl-5-methylphenoxy)hexanal has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 6-(2-Isopropyl-5-methylphenoxy)hexanal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the phenoxy ring can interact with hydrophobic pockets in target proteins, enhancing the binding affinity and specificity. These interactions can result in the inhibition or activation of specific biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Hexanal (C₆H₁₂O)
- Structure : A straight-chain six-carbon aldehyde.
- Key Differences: Lacks the aromatic phenoxy substituent present in 6-(2-Isopropyl-5-methylphenoxy)hexanal.
- Odor Profile : Described as "freshly cut grass" or "unripe fruit" at low concentrations but shifts to "beany" in mixtures .
- Applications : Widely detected in foods (green tea, bread, pork) and used in agriculture to enhance bioactive compound synthesis in plants .
Nonanal (C₉H₁₈O)
- Structure : A nine-carbon aldehyde.
- Odor Profile : Pleasant, fatty, or citrus-like aroma, often used in fragrances .
5-Methylhexanal (C₇H₁₄O)
- Structure : Branched six-carbon aldehyde with a methyl group.
- Key Differences: Simpler branching compared to the complex phenoxy group in the target compound.
Functional Group Analogues
2-Isopropyl-5-methylcyclohexanol (C₁₀H₂₀O)
- Structure: Cyclohexanol derivative with isopropyl and methyl groups.
- Key Differences: Alcohol functional group instead of an aldehyde; cyclic structure vs. linear chain in this compound .
Benzaldehyde (C₇H₆O)
- Structure : Simplest aromatic aldehyde (phenyl group + aldehyde).
Physicochemical Properties
- Solubility: The phenoxy group in this compound likely increases lipophilicity compared to simpler aldehydes like hexanal, which is sparingly soluble in water (0.1 g/L) .
- Stability : The aldehyde group in all compounds is prone to oxidation, but the bulky substituent in the target compound may slow degradation.
Chemical Behavior in Mixtures
Hexanal’s detection in sensor studies is influenced by coexisting compounds (e.g., 1-pentanol or 1-octen-3-ol), where alcohol dominance can mask hexanal signals at low concentrations . Synergistic effects with other aldehydes or phenols are plausible but unverified.
Biological Activity
6-(2-Isopropyl-5-methylphenoxy)hexanal is a compound that has garnered interest in the field of biological activity due to its potential applications in agriculture and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a hexanal backbone with a phenoxy group substituted at the sixth position. The presence of the isopropyl and methyl groups contributes to its unique chemical characteristics, influencing its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, hexenal derivatives have shown effectiveness against various pathogens, including Botrytis cinerea, a common plant pathogen. The mechanism involves the interaction of the aldehyde group with nucleophiles, leading to the suppression of pathogen growth .
Indirect Plant Defense Mechanisms
The compound may also play a role in plant defense mechanisms. Studies have identified hexenal reductases that modulate the composition of green leaf volatiles (GLVs), which are crucial for indirect plant defenses against herbivores . These GLVs can attract natural predators of herbivores, thereby enhancing plant survival.
Study on Hexenal Reductase
In a study conducted by Matsui et al. (2012), an NADPH-dependent hexenal reductase was identified in Arabidopsis thaliana. This enzyme was shown to convert hexenal into less toxic alcohols, suggesting a detoxification pathway that could be relevant for compounds like this compound . The study utilized T-DNA knockout mutants to demonstrate the enzyme's role in altering GLV composition and enhancing indirect defenses.
Toxicological Assessments
Toxicological evaluations have been conducted on related compounds, revealing that 2-isopropyl-5-methyl-2-hexenal does not exhibit mutagenic or clastogenic activity. In vitro studies indicated no significant increase in revertant colonies in the Ames test, suggesting a low risk for genetic toxicity . Additionally, repeated dose toxicity studies indicated no adverse effects at high doses, establishing a No Observed Adverse Effect Level (NOAEL) for related compounds .
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Kishimoto et al. (2008) | Identified hexenal reductase involved in GLV composition | Potential use in enhancing plant defenses |
| Matsui et al. (2012) | NADPH-dependent reductase detoxifies hexenal | Supports development of pest-resistant crops |
| RIFM (2017) | No mutagenic effects observed in Ames test | Indicates safety for agricultural applications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
